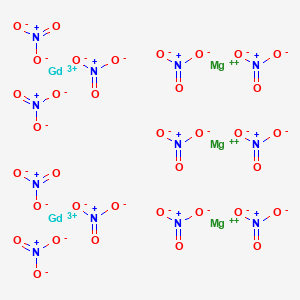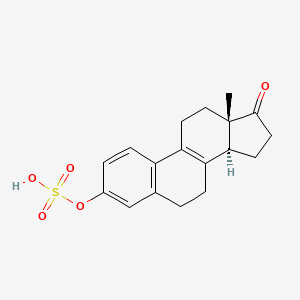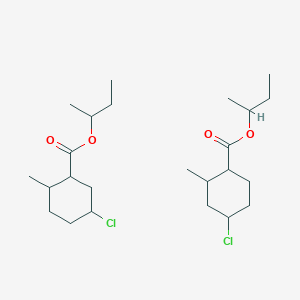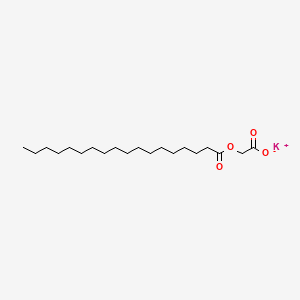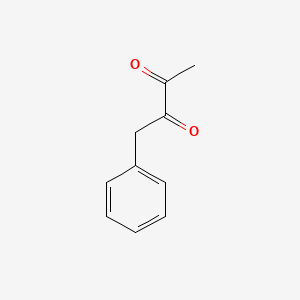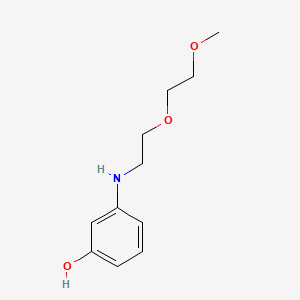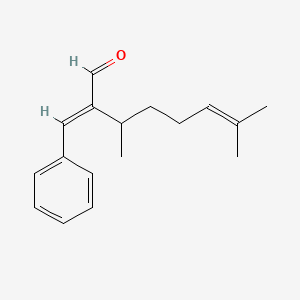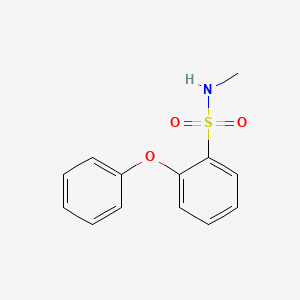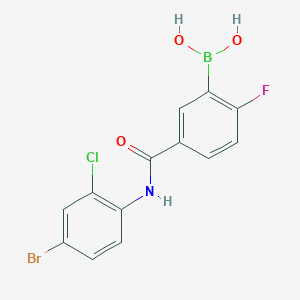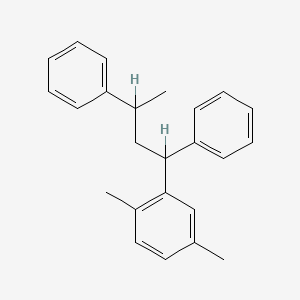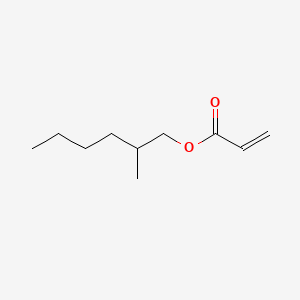
2-Methylhexyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexyl acrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various industrial applications. This compound is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves reactive distillation, where the esterification reaction and the separation of the product occur simultaneously. This method enhances the efficiency of the process and ensures a high yield of the desired ester. Hydroquinone is commonly added as a polymerization inhibitor to prevent unwanted polymerization during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize readily in the presence of initiators such as peroxides, heat, or light.
Addition Reactions: The double bond in the acrylate group allows for addition reactions with various nucleophiles and electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or other electrophiles.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Scientific Research Applications
2-Methylhexyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mechanism of Action
The primary mechanism of action of 2-Methylhexyl acrylate involves its ability to undergo polymerization. The double bond in the acrylate group is highly reactive and can form long polymer chains in the presence of initiators. This polymerization process is the basis for its use in the production of various polymeric materials. The molecular targets and pathways involved in its action are primarily related to the formation of covalent bonds between monomer units, leading to the creation of high molecular weight polymers .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl acrylate
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
Comparison
2-Methylhexyl acrylate is similar to other acrylates in its ability to undergo polymerization and form high molecular weight polymers. it is unique in its specific alkyl group, which imparts distinct properties such as flexibility, hydrophobicity, and lower glass transition temperature. These properties make it particularly suitable for applications requiring flexible and durable polymeric materials .
Properties
CAS No. |
45019-22-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
LWZNQGJGMBRAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




